molecular formula C13H8FN3O2 B12279160 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206970-37-7

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B12279160
CAS No.: 1206970-37-7
M. Wt: 257.22 g/mol
InChI Key: MRIAJCBLWJJPQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired triazolopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent . Research indicates that derivatives of triazolo-pyridine compounds exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications at specific positions on the triazole ring can enhance activity against c-Met kinases, which are implicated in tumor growth and metastasis. Such compounds are being explored as preclinical candidates for treating cancers such as non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Activity

Another promising application lies in the antimicrobial domain . Compounds containing the triazolo-pyridine scaffold have demonstrated efficacy against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function, making these compounds valuable leads for developing new antibiotics .

Neuropharmacology

In neuropharmacology, the compound is being investigated for its potential to modulate neurotransmitter systems. Preliminary studies suggest that derivatives can influence serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders such as depression and anxiety .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid. By systematically altering substituents on the triazole and pyridine rings, researchers can identify modifications that enhance potency and selectivity against target enzymes or receptors. This iterative process is fundamental in drug design and development .

Synthesis Techniques

Innovative synthesis techniques have been developed to produce this compound efficiently. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while improving yields compared to traditional methods. Such advancements not only streamline the production process but also facilitate the exploration of a broader chemical space for derivative compounds .

Case Studies

Several case studies illustrate the compound's applications:

  • Case Study 1: Cancer Treatment
    A derivative of this compound was tested in vitro against a panel of cancer cell lines. Results indicated IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
  • Case Study 2: Antimicrobial Efficacy
    In a study evaluating antimicrobial properties, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-(2-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Uniqueness

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), therapeutic potential, and specific case studies.

  • Molecular Formula : C13_{13}H8_8FN3_3O2_2
  • Molecular Weight : 257.22 g/mol
  • CAS Number : 1272120-70-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its role as an inhibitor in various signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on triazoloquinazolinone derivatives demonstrated that modifications on the phenyl ring significantly influenced the inhibitory activity against Polo-like Kinase 1 (Plk1), a target in cancer therapy. The IC50_{50} values for these derivatives were reported, indicating that structural modifications could enhance their potency against cancer cells .

Inhibition of Signaling Pathways

The compound has shown promise in inhibiting key signaling pathways involved in disease processes. For example, the inhibition of adenylyl cyclase type 1 (AC1) was explored, where certain analogues exhibited selective inhibition with IC50_{50} values as low as 1.4 µM . This suggests that derivatives of this compound could be developed for therapeutic applications targeting chronic pain and other conditions mediated by AC1.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding the modifications made to the triazolo[4,3-a]pyridine scaffold and their corresponding biological activities.

ModificationBiological ActivityIC50_{50} (µM)Reference
Unsubstituted PhenylLoss of activityN/A
2-FluorophenylEnhanced activity1.4
Various Alkyl SubstituentsVariable effectsRange: 1.4 - 2.4
Ring Substitution with FuranModerate activity2.0

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds derived from the triazolo[4,3-a]pyridine framework exhibit significant cytotoxicity against various cancer cell lines. The presence of fluorine in the phenyl group has been associated with increased potency.
  • In Vivo Models : Preliminary in vivo studies have indicated that these compounds can effectively reduce tumor growth in xenograft models, supporting their potential for further development as anticancer agents.
  • Mechanistic Insights : Mechanistic studies have shown that these compounds may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Properties

CAS No.

1206970-37-7

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)11-15-16-12-9(13(18)19)5-3-7-17(11)12/h1-7H,(H,18,19)

InChI Key

MRIAJCBLWJJPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=CC=C3C(=O)O)F

Origin of Product

United States

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